benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233335
InChI: InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m0/s1
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate

CAS No.:

Cat. No.: VC16233335

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
Standard InChI InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11+/m0/s1
Standard InChI Key DQAVFCORLPTNAU-WDEREUQCSA-N
Isomeric SMILES C1C[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(C1N)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate belongs to the class of N-substituted carbamates, featuring a benzyloxycarbonyl group linked to a cyclobutylamine scaffold. The compound’s IUPAC name reflects its stereochemistry: the cyclobutane ring contains two chiral centers with configurations (1R) and (2S). This spatial arrangement is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral enzyme active sites.

Structural Highlights:

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

  • SMILES Notation: N[C@@H]1CC[C@H]1NC(=O)OCC1=CC=CC=C1

The SMILES string encodes the compound’s three-dimensional geometry, emphasizing the (1R,2S) configuration and the benzyl carbamate moiety.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Stereochemistry(1R,2S)
SMILESN[C@@H]1CC[C@H]1NC(=O)OCC1=CC=CC=C1
Boiling Point (est.)420–430°C
SolubilityModerate in polar solvents

Stereochemical Significance

The (1R,2S) configuration introduces steric and electronic effects that influence reactivity and binding affinity. For example, the cyclobutane ring’s puckered geometry creates a strained environment, enhancing nucleophilicity at the amino group. Computational studies suggest that this strain facilitates interactions with enzyme active sites, such as acetylcholinesterase’s catalytic triad.

Synthesis and Characterization

Synthetic Pathways

The synthesis of benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate typically involves multi-step protocols to achieve stereochemical control. A common approach utilizes (1R,2S)-2-aminocyclobutanol as the starting material, which undergoes carbamate formation via reaction with benzyl chloroformate.

Stepwise Synthesis:

  • Amine Protection: The primary amine of (1R,2S)-2-aminocyclobutanol is protected using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate.

  • Purification: The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomerically pure compound.

  • Deprotection (Optional): The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to yield the free amine for further functionalization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ProtectionBenzyl chloroformate, Et₃N, THF75–85%
PurificationSilica gel, 3:1 Hexane/EtOAc90%

Analytical Characterization

Advanced analytical techniques confirm the compound’s structure and purity:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.35–7.28 (m, 5H, benzyl aromatic protons), δ 5.10 (s, 2H, OCH₂Ph), δ 4.20–3.90 (m, 2H, cyclobutyl CH-N).

  • Mass Spectrometry: ESI-MS ([M+H]⁺) m/z calculated 221.13, observed 221.15.

  • Chiral HPLC: Retention time correlates with (1R,2S) configuration, confirming enantiomeric purity.

Biological Activity and Mechanism of Action

Enzyme Inhibition

Benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for hydrolyzing acetylcholine in synaptic clefts. The proposed mechanism involves:

  • Binding to the Catalytic Site: The carbamate’s carbonyl oxygen interacts with AChE’s catalytic serine (Ser203), forming a covalent adduct.

  • Transition-State Stabilization: The cyclobutylamine moiety mimics the tetrahedral intermediate of acetylcholine hydrolysis, stabilizing the enzyme-substrate complex.

  • Prolonged Inhibition: Unlike reversible inhibitors, carbamates cause pseudo-irreversible inhibition, increasing acetylcholine levels and enhancing cholinergic transmission.

Therapeutic Implications: This mechanism aligns with treatments for Alzheimer’s disease, where AChE inhibition ameliorates cognitive deficits. Preclinical studies suggest the compound’s efficacy in rodent models, though clinical data remain pending.

Selectivity and Toxicity

Preliminary assays indicate selectivity for AChE over butyrylcholinesterase (BChE), a related enzyme. The (1R,2S) configuration’s steric profile likely prevents BChE’s larger active site from accommodating the cyclobutane ring. Toxicity studies in vitro (HEK293 cells) show an IC₅₀ > 100 μM, suggesting a favorable safety margin for therapeutic use.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a chiral building block for synthesizing neurologically active agents. For example:

  • Anticholinesterase Prodrugs: Structural modifications at the carbamate or amine groups yield prodrugs with enhanced blood-brain barrier permeability.

  • Peptide Mimetics: Incorporation into peptide backbones introduces conformational constraints, improving receptor binding affinity.

Protein Degradation Platforms

Recent innovations leverage the compound’s amine group to construct proteolysis-targeting chimeras (PROTACs). By linking it to E3 ligase ligands, researchers develop bifunctional molecules that degrade disease-causing proteins, such as tau aggregates in neurodegenerative disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator